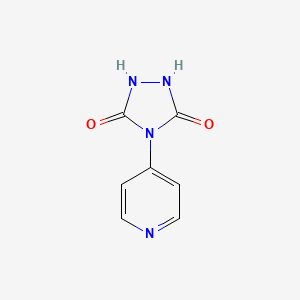
4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione
Übersicht
Beschreibung
4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione (PPD) is an organic compound that has been studied extensively for its potential applications in scientific research. PPD is a heterocyclic compound that has a five-membered ring with nitrogen and oxygen atoms. Its structure is similar to that of the pyridine ring, but with an additional nitrogen atom in the center of the ring. The compound is also known as 4-pyridone, 4-pyridin-4-yl-1,2,4-triazolidine-3,5-dione, or 4-pyridone-3,5-dione.
Wissenschaftliche Forschungsanwendungen
-
- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron. They have applications in medicine, agriculture, and environmental sciences .
- Methods of Application : Siderophores are secreted by microbes and plants to regulate bioavailable iron levels. They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or Outcomes : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary : These derivatives were designed and synthesized for their potential biological activities. They were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated against HSC-T6 .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Zinc Complex-Based Hole Transporting Material for Perovskite Solar Cell Applications
- Application Summary : The research presents a design strategy for improving hole mobility and perovskite solar cell (PSC) performance using a stable zinc complex-based hole transporting material (HTM) BPZ23 .
- Methods of Application : The HTM BPZ23 was used in the construction of PSCs. The hole mobility of BPZ23 was compared to its non-metal counterpart (BP21) .
- Results or Outcomes : The BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination. The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75% .
-
- Application Summary : Qiskit, an open-source quantum software development kit (SDK), allows users to build and run quantum circuits on IBM’s quantum hardware systems .
- Methods of Application : Users can use Qiskit to build and run quantum circuits on IBM’s quantum hardware systems .
- Results or Outcomes : Over 550,000 users have used Qiskit to execute over 3 trillion quantum circuits to date .
-
Medicinal Attributes of Pyridine Scaffold as Anticancer Targeting Agents
- Application Summary : Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment. Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods of Application : The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
- Results or Outcomes : Some lines of human cancer cells manifested cytotoxic properties after the synthesis of pyridine epothilones .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements
- Application Summary : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
- Methods of Application : The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Results or Outcomes : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation ( e.g. P 4, As 4, CO 2, CO, H 2, alkene, and alkyne) and materials .
Eigenschaften
IUPAC Name |
4-pyridin-4-yl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPTOIEZFIHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione | |
CAS RN |
1795457-36-1 | |
| Record name | 4-(pyridin-4-yl)-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



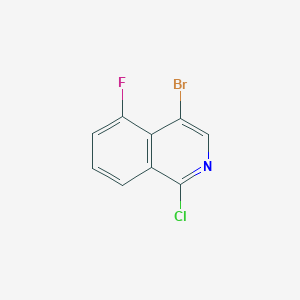
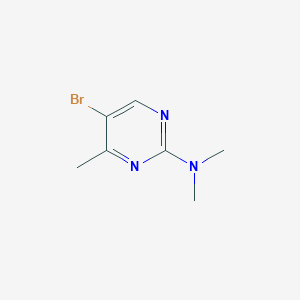
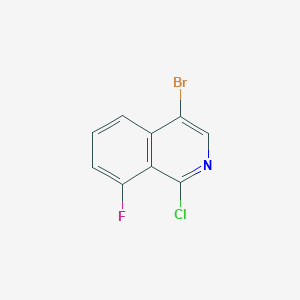
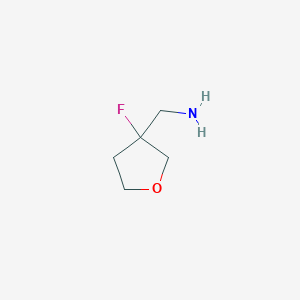
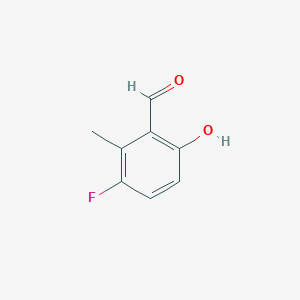
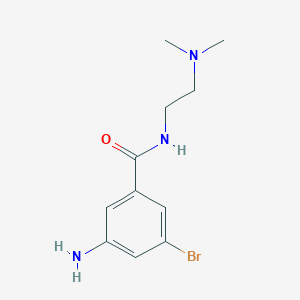
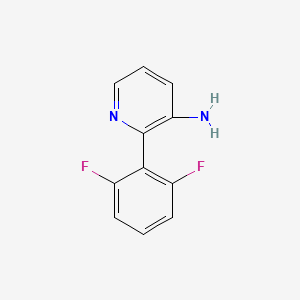
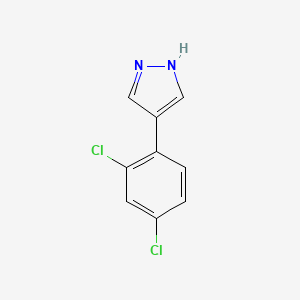
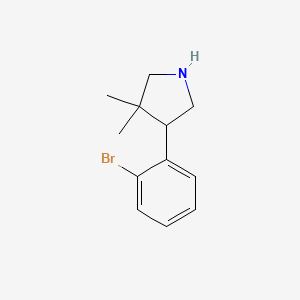
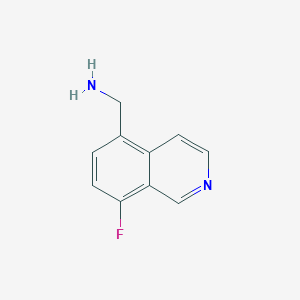
![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
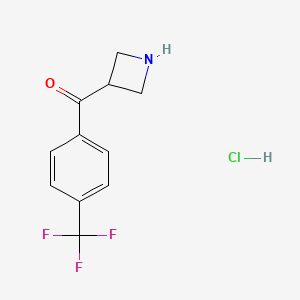
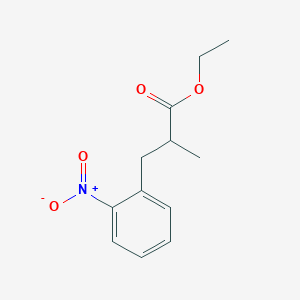
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)